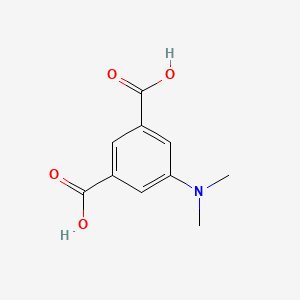

5-(Dimethylamino)isophthalic acid

Description

Significance as a Functional Organic Ligand in Materials Science

The primary significance of 5-(Dimethylamino)isophthalic acid in materials science lies in its role as a functional organic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govbldpharm.com MOFs are a class of crystalline porous materials built from metal ions or clusters linked together by organic ligands. nih.gov In this context, the two carboxylate groups of the this compound molecule serve as the primary coordination sites, binding to metal centers to form the extended network structure.

The true value of this ligand, however, comes from the "functional" component—the dimethylamino group. Unlike simpler ligands like terephthalic acid or isophthalic acid, the dimethylamino moiety does not typically participate in the primary framework coordination. nih.govacs.org Instead, it projects into the pores or channels of the resulting MOF structure. This functionalization of the pore environment is a key strategy in modern materials design, allowing for the fine-tuning of the framework's properties for specific applications. The synthesis of these materials often involves solvothermal or hydrothermal methods, where the metal salt and the ligand are reacted in a suitable solvent under heat. youtube.comnih.gov

Table 1: Features of Isophthalic Acid-Based Ligands in MOF Synthesis

| Feature | Description | Significance in MOF Construction |

|---|---|---|

| Backbone | Isophthalic Acid (Benzene-1,3-dicarboxylic acid) | Provides a rigid, angular (120°) connection point, leading to specific network topologies. |

| Coordination Sites | Two Carboxylate (-COOH) groups | Act as primary linkers to metal ions, forming the structural backbone of the framework. |

| Functional Group at 5-Position | e.g., -N(CH₃)₂, -NH₂, -NO₂, -OH, -OCH₃ | Modifies the chemical environment within the MOF pores, influencing properties like polarity, basicity, and guest affinity. |

Influence of the Dimethylamino Moiety on Molecular Electronic and Steric Properties

The dimethylamino [-N(CH₃)₂] group profoundly influences the electronic and steric character of the isophthalic acid framework. These effects are critical as they translate from the molecular level of the ligand to the macroscopic properties of the final material.

Electronic Properties: The dimethylamino group is a strong electron-donating group. This is due to the interplay of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect. researchgate.net

Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the nitrogen atom withdraws electron density from the benzene (B151609) ring through the sigma bond. This is a distance-dependent effect. researchgate.net

Resonance Effect (+R): The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system. This donation of electron density into the ring is a powerful effect that significantly increases the electron density at the ortho and para positions relative to the substituent. researchgate.net

In the case of the dimethylamino group, the +R effect overwhelmingly dominates the -I effect, making it a strong activating group. This increased electron density on the ligand can enhance its interaction with certain metal ions and influence the electronic properties (e.g., luminescence, conductivity) of the resulting MOF.

Steric Properties: Steric effects relate to the spatial arrangement of atoms. numberanalytics.com The dimethylamino group is bulkier than a simple hydrogen atom or an amino group (-NH₂). This steric hindrance can have several consequences for the formation and structure of coordination polymers:

It can influence the coordination geometry around the metal center by restricting the possible orientations of the ligand during self-assembly.

It can dictate the packing of the polymer chains or networks, potentially leading to larger pores or channels compared to frameworks made with smaller, non-functionalized ligands. numberanalytics.com

The presence of these bulky groups within the pores affects the size and shape selectivity for guest molecules in applications like separation or catalysis. mdpi.com

Table 2: Summary of Electronic and Steric Effects of the Dimethylamino Group

| Effect Type | Description | Consequence for the Ligand |

|---|---|---|

| Electronic (Resonance, +R) | Donation of nitrogen's lone pair electrons into the benzene ring. | Increases electron density of the aromatic ring; modulates ligand-metal interactions. |

| Electronic (Inductive, -I) | Withdrawal of electron density through the C-N sigma bond due to nitrogen's electronegativity. | Minor effect, overshadowed by resonance. |

| Steric Hindrance | The physical bulk of the two methyl groups on the nitrogen atom. | Influences crystal packing, pore size/shape, and accessibility for guest molecules. |

Overview of Current Academic Research Trajectories for 5-Substituted Isophthalic Acid Derivatives

This compound is part of a broader class of 5-substituted isophthalic acids that are extensively studied in coordination chemistry. Researchers systematically vary the functional group at the 5-position to create a library of ligands that can impart specific functionalities to MOFs and coordination polymers. nih.govst-andrews.ac.uk This approach allows for the targeted design of materials for diverse applications.

Current research directions for materials based on these ligands include:

Gas Storage and Separation: By modifying the pore surface with different functional groups (e.g., amino, nitro), the affinity of the MOF for specific gases like CO₂ or CH₄ can be tuned. nih.gov

Luminescence and Sensing: Ligands functionalized with groups like amino or benzimidazole (B57391) can be used to create luminescent MOFs. rsc.orgmdpi.com The luminescence of these materials can be quenched or enhanced in the presence of specific metal ions or small molecules, making them effective chemical sensors. rsc.orgrsc.org For instance, MOFs based on 5-aminoisophthalic acid have been investigated for their sensing capabilities. mdpi.com

Catalysis: Functional groups can act as catalytic sites. For example, basic amino groups can catalyze organic reactions, while other groups can help anchor catalytic metal nanoparticles. nih.govnih.gov

Drug Delivery: The pores of MOFs can be loaded with drug molecules. Functional groups can control the loading capacity and the release rate of the therapeutic agent. researchgate.net

Magnetic Materials: The choice of both the metal ion and the substituent on the ligand can influence the magnetic properties of the resulting coordination polymers. iisc.ac.in

The study of different derivatives, such as 5-aminoisophthalic acid, 5-nitroisophthalic acid, 5-methoxyisophthalic acid, and 5-(benzimidazol-1-yl)isophthalic acid, has demonstrated that subtle changes to the ligand structure can lead to vastly different framework dimensionalities (from 1D chains to 3D networks) and properties. nih.govnih.govrsc.orgiisc.ac.in This highlights the modularity and tunability that make this class of ligands a cornerstone of modern crystal engineering and functional materials design.

Table 3: Examples of 5-Substituted Isophthalic Acid Derivatives in Research

| 5-Substituent Group | Compound Name | Reported Research Application Area | Citation(s) |

|---|---|---|---|

| -NH₂ | 5-Aminoisophthalic acid | Luminescence, Sensing, Magnetic Properties, Drug Delivery | mdpi.comresearchgate.netiisc.ac.in |

| -NO₂ | 5-Nitroisophthalic acid | Magnetic Properties, Gas Storage | iisc.ac.in |

| -OCH₃ | 5-Methoxyisophthalic acid | Catalysis | nih.gov |

| -OH | 5-Hydroxyisophthalic acid | Precursor for other functional ligands | nih.gov |

| Benzimidazolyl | 5-(Benzimidazol-1-yl)isophthalic acid | Luminescent sensing of metal ions | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11(2)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGLUYMXUOGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of 5 Dimethylamino Isophthalic Acid and Its Complexes

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and electronic properties of chemical compounds. For 5-(Dimethylamino)isophthalic acid, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.

For comparison, the related compound, dimethyl 5-aminoisophthalate, displays ¹H NMR signals in DMSO-d6 at approximately 7.69 ppm and 7.45 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~13.0 (broad s) | ~167.0 |

| Aromatic CH | ~7.5 - 8.5 | ~115.0 - 150.0 |

| N-CH₃ | ~3.0 (s) | ~40.0 |

| Aromatic C-N | ~152.0 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its complexes, FT-IR is particularly useful for confirming the presence of the carboxylic acid and dimethylamino groups, and for observing the coordination of the carboxylate groups to a metal center.

In the FT-IR spectrum of a Zn(II) coordination polymer synthesized with this compound, characteristic absorption bands are observed. The spectrum of this complex, [Zn(L)(bpp)·H₂O]n (where H₂L is 5-dimethylamino-isophthalic acid and bpp is 1,3-bis(4-pyridyl)propane), displays a series of peaks that can be assigned to specific vibrational modes.

Table 2: FT-IR Spectral Data for a Zn(II) Coordination Polymer of this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3069 (w) | Aromatic C-H stretching |

| 2948 (w) | Aliphatic C-H stretching |

| 2821 (w) | Aliphatic C-H stretching |

| 1632 (s) | Asymmetric stretching of carboxylate group |

| 1582 (s) | Symmetric stretching of carboxylate group |

| 1496 (m) | C=C stretching in aromatic ring |

| 1417 (s) | C-H bending |

Data from the synthesis of [Zn(L)(bpp)·H₂O]n. hmdb.ca (w) = weak, (m) = medium, (s) = strong

The shift in the stretching frequencies of the carboxylate groups compared to the free acid is a clear indication of coordination to the zinc metal center.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, these transitions are typically π → π* and n → π*.

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction provide invaluable information about the molecular and crystal structure of this compound and its complexes.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) allows for the unambiguous determination of the crystal structure of a compound, providing precise bond lengths, bond angles, and details of the crystal packing. Several coordination polymers and MOFs constructed from this compound have been successfully characterized using SC-XRD.

For instance, the synthesis and structural characterization of a novel copper MOF, STAM-NMe₂, which utilizes 5-dimethylamino isophthalic acid as a linker, was investigated using SC-XRD. rsc.orgrsc.org Similarly, the crystal structure of a two-dimensional Zn(II) coordination polymer, [Zn(L)(bpp)·H₂O]n, revealed a corrugated layer network formed by the linkage of adjacent Zn²⁺ ions by the deprotonated 5-(dimethylamino)isophthalate ligands. hmdb.ca These layers are further assembled into a three-dimensional supramolecular structure through C-H···π interactions. hmdb.ca Such detailed structural information is critical for understanding the properties and potential applications of these materials.

Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Crystallinity

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the bulk crystallinity of a material. It is a crucial tool for confirming the phase purity of a synthesized compound by comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray data.

In the study of the aforementioned Zn(II) coordination polymer, the measured PXRD pattern was in good agreement with the simulated pattern from the single-crystal data, confirming the purity of the bulk product. hmdb.ca PXRD is also employed to study the thermal stability of materials. For example, variable temperature PXRD was used to investigate the thermal stability of the STAM-NMe₂ MOF. chemicalbook.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl 5-aminoisophthalate |

| [Zn(L)(bpp)·H₂O]n (L = 5-dimethylamino-isophthalate, bpp = 1,3-bis(4-pyridyl)propane) |

| STAM-NMe₂ |

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and decomposition pathways of chemical compounds. Thermogravimetric analysis (TGA) is a key method used to measure changes in the mass of a sample as a function of temperature.

Thermogravimetric analysis of metal-organic frameworks (MOFs) and coordination polymers derived from 5-aminoisophthalic acid (H₂aipa) reveals multi-step decomposition processes. The thermal stability of these materials is influenced by the coordinated metal ion and the presence of solvent molecules within the crystal lattice.

For instance, a study on five new coordination compounds synthesized with H₂aipa and various supporting ligands demonstrated distinct thermal behaviors. nih.gov In a nitrogen atmosphere, the decomposition profiles showed that the stability of the network is significantly affected by the presence of coordinated or lattice water molecules. nih.gov For example, a nickel-based dimer complex lost both lattice and coordinated water molecules in a temperature range of 72 to 292 °C before the organic framework began to decompose at higher temperatures. nih.gov Similarly, a cadmium-based coordination polymer first released its lattice water molecule between 28 and 193 °C. nih.gov In contrast, a cobalt complex lacking any water molecules exhibited high thermal stability up to 395 °C. nih.gov

| Compound/Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Description |

|---|---|---|---|---|

| [Co(μ₃-aipa)(2,2′-H₂biim)]n | Framework Decomposition | > 395 | - | Stable up to 395 °C. nih.gov |

| [Ni₂(μ-aipa)₂(2,2′-H₂biim)₂(H₂O)₄]·4H₂O | Water Loss | 72 - 292 | 15.9 (experimental), 16.2 (calculated) | Loss of four lattice and four coordinated water molecules. nih.gov |

| Framework Decomposition | > 316 | - | Decomposition of the dehydrated sample. nih.gov | |

| {[Cd(μ₃-aipa)(2,2′-H₂biim)]·H₂O}n | Water Loss | 28 - 193 | 4.3 (experimental), 4.1 (calculated) | Release of one lattice water molecule. nih.gov |

| Framework Decomposition | > 193 | - | Decomposition of the dehydrated framework. nih.gov |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of chemical compounds by separating them from potential impurities.

The purity of 5-aminoisophthalic acid can be effectively determined using reverse-phase HPLC methods. sielc.comglsciences.com These methods typically employ a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier.

One established method utilizes a C18 column with a mobile phase of acetonitrile (B52724) and a 50 mM ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 2.10). glsciences.com Detection is commonly performed using a UV detector at 220 nm. glsciences.com Another approach for analyzing isophthalic acid and its isomers involves a mixed-mode stationary phase column, which allows for separation based on both reversed-phase and anion-exchange mechanisms. helixchrom.comsielc.com The mobile phase for such separations often consists of water, acetonitrile, and an acid like phosphoric acid to control the ionization of the carboxyl groups. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 5-Aminoisophthalic acid | InertSustain C18 (5μm, 150 x 3.0 mm I.D.) | A) CH₃CN, B) 50 mM NH₄H₂PO₄ (pH 2.10, H₃PO₄); A/B = 5/95 (v/v) | UV 220 nm | glsciences.com |

| 5-Aminoisophthalic acid | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | - | sielc.com |

| Isophthalic acid | Primesep B (mixed-mode) | Gradient of water, acetonitrile (MeCN), and phosphoric acid | UV 210 nm | sielc.com |

| Phthalic Acid Isomers | Amaze HA (mixed-mode) | Reversed-phase and anion-exchange modes | UV | helixchrom.com |

Computational and Theoretical Investigations of 5 Dimethylamino Isophthalic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. They allow for the detailed exploration of electronic structure and properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-(dimethylamino)isophthalic acid, DFT calculations, typically employing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the electronic properties can be analyzed. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests a higher reactivity and a greater ease of electronic transitions. For derivatives of isophthalic acid, the distribution of HOMO and LUMO orbitals often indicates the sites of electrophilic and nucleophilic attack, respectively.

Table 1: Representative DFT-Calculated Parameters for Isophthalic Acid Derivatives

| Parameter | Description | Typical Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the electron-donating ability. | The HOMO is often localized on the amino group and the benzene (B151609) ring, indicating these are the primary sites for electron donation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. | The LUMO is typically distributed over the carboxylic acid groups and the benzene ring, suggesting these are the electron-accepting regions. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical stability and reactivity. | A significant energy gap suggests high stability of the molecule. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Isophthalic acid derivatives are generally polar molecules. nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgchemrxiv.org This method is a widely used tool for calculating the properties of molecules in their electronically excited states. rsc.orgrsc.org By applying TD-DFT, one can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions.

These calculations allow for the theoretical prediction of the UV-Vis absorption spectrum of the molecule. researchgate.net The nature of the electronic transitions, such as n→π* or π→π*, can be identified by analyzing the molecular orbitals involved in the transition. mdpi.com This information is invaluable for understanding the photophysical properties of the compound and for designing molecules with specific light-absorbing characteristics. The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional and the nature of the excited state. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in a solvent or within a crystal lattice. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. mssm.edu

By analyzing these trajectories, one can study conformational changes, molecular flexibility, and the interactions between the molecule and its surroundings. For example, MD simulations can reveal how solvent molecules arrange around the carboxylic acid and dimethylamino groups, and how hydrogen bonding networks are formed and broken over time. This information is crucial for understanding the solubility and transport properties of the compound.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is key to predicting and controlling the crystal structure and, consequently, the material's properties.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netmdpi.comnih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the procrystal. The resulting Hirshfeld surface provides a visual representation of the molecule's shape within the crystal and allows for the mapping of various properties onto this surface.

A key feature of this analysis is the generation of 2D fingerprint plots, which summarize the intermolecular contacts in the crystal. nih.gov These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside the surface (dᵢ) versus the distance to the nearest atom outside the surface (dₑ). Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the fingerprint plot, allowing for their identification and quantification.

Table 2: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of Isophthalic Acid Derivatives

| Interaction | Percentage Contribution | Description |

| O···H/H···O | High | Represents strong hydrogen bonding interactions, typically involving the carboxylic acid groups. |

| H···H | Significant | Corresponds to van der Waals contacts between hydrogen atoms. |

| C···H/H···C | Moderate | Indicates weaker C-H···π interactions and other van der Waals contacts. |

| C···C | Low | Suggests the presence of π-π stacking interactions between aromatic rings. |

| N···H/H···N | Variable | Relates to hydrogen bonds involving the amino group. |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational technique that complements Hirshfeld analysis by providing a qualitative visualization of non-covalent interactions in real space. jussieu.frjussieu.frnih.gov The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). chemtools.org

NCI plots display isosurfaces of the RDG at low electron densities, which correspond to non-covalent interactions. The isosurfaces are typically colored based on the sign of the second eigenvalue of the electron density Hessian matrix, which allows for the differentiation between attractive and repulsive interactions. nih.gov For this compound, NCI analysis can visualize:

Hydrogen bonds: These appear as strong, attractive interactions, typically shown as blue or green discs between the donor and acceptor atoms. jussieu.fr

Van der Waals interactions: These are weaker, attractive forces and are represented by larger, more diffuse green surfaces. jussieu.fr

Steric clashes: These are repulsive interactions and are indicated by red or brown colored regions. nih.gov

This visualization provides an intuitive picture of the forces that hold the crystal lattice together, highlighting the specific atoms and regions of the molecule involved in these crucial interactions.

Quantum Theory of Atoms-In-Molecules (QTAIM) for Bonding Characterization

A thorough search of scientific databases and literature did not yield any studies that have employed the Quantum Theory of Atoms-In-Molecules (QTAIM) to characterize the bonding within the this compound molecule. QTAIM analysis is a powerful tool for understanding the nature of chemical bonds, including the identification of bond critical points and the characterization of ionic, covalent, and hydrogen bonds. However, no such analysis has been published for this specific compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable method for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. Despite its utility, no published research containing the MEP surface map of this compound could be located. While some articles discuss MEP analysis on other, unrelated compounds, this information cannot be extrapolated to the target molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) analyses provide detailed insights into the electronic structure, hybridization, and intramolecular interactions of a molecule. Regrettably, no studies were found that have conducted NBO or NHO analysis specifically on this compound. Research that mentions NBO analysis is focused on different chemical entities, and the specific data for the title compound is absent. researchgate.netresearchgate.net

Theoretical Prediction of Structure-Reactivity and Structure-Property Relationships

The prediction of structure-reactivity and structure-property relationships for this compound through theoretical calculations remains an unexplored area in the available scientific literature. Such studies would provide valuable information on its chemical behavior and potential applications. However, the foundational computational data required for these predictions, such as that from QTAIM, FMO, MEP, and NBO analyses, is currently unavailable.

Coordination Chemistry of 5 Dimethylamino Isophthalic Acid

Principles of Ligand Design for Metal Complexation

The efficacy of 5-(Dimethylamino)isophthalic acid as a ligand in the construction of coordination polymers stems from its inherent structural features. The molecule possesses two carboxylate groups positioned at the 1 and 3 positions of a benzene (B151609) ring. These groups can be deprotonated to act as bidentate or monodentate linkers, bridging multiple metal centers to form extended networks. The rigid nature of the isophthalate (B1238265) backbone provides a predictable geometry for the resulting framework.

Crucially, the dimethylamino group at the 5-position serves a dual purpose. While typically non-coordinating, its electron-donating nature can influence the electronic properties of the ligand and, by extension, the resulting metal complex electronicsandbooks.com. Furthermore, this functional group protrudes into the pores or channels of the final structure, allowing for the fine-tuning of the chemical environment within the framework scispace.comst-andrews.ac.uk. The presence of this group can impact the steric and electronic properties of the ligand, leading to the formation of coordination polymers with different structures compared to unsubstituted isophthalic acid electronicsandbooks.com.

Synthesis and Structural Diversity of Metal-Organic Frameworks (MOFs)

The reaction of this compound with various metal ions has led to the synthesis of novel metal-organic frameworks, each exhibiting unique structural characteristics.

Solvothermal and Hydrothermal Synthetic Routes

Hydrothermal and solvothermal methods are the predominant techniques for synthesizing MOFs from this compound. These methods involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed container, typically a Teflon-lined stainless steel autoclave, at elevated temperatures. For instance, the copper-based MOF, STAM-NMe2, was successfully synthesized by heating a suspension of this compound and copper(II) acetate (B1210297) monohydrate in distilled water at 110°C for four days scispace.com. Similarly, a zinc(II) coordination polymer was prepared by heating a mixture of this compound, zinc nitrate (B79036) hexahydrate, and an auxiliary ligand in deionized water electronicsandbooks.com. The choice of solvent and temperature plays a critical role in the crystallization process and the final structure of the framework.

Role of Specific Metal Ions (e.g., Zn(II), Cu(II), Co(II), Ni(II), Mn(II), Dy(III), Eu(III), Cd(II)) in Directing MOF Architectures

Copper (II): The reaction of this compound with copper(II) acetate under hydrothermal conditions yields STAM-NMe2 scispace.com. This MOF exhibits a Kagome lattice structure, which is a specific type of 2D network. The structure contains two distinct pore systems, one considered hydrophilic and the other hydrophobic, a characteristic feature of the STAM series of MOFs scispace.com.

Zinc (II): When this compound is reacted with zinc(II) nitrate in the presence of an auxiliary ligand, a two-dimensional (2D) layered network is formed electronicsandbooks.com. In one example, adjacent Zn(II) ions are linked by the isophthalate anions to create one-dimensional chains, which are then connected by the auxiliary ligand to form the 2D layers electronicsandbooks.com. Another Zn(II) coordination polymer has been reported to form a 2D layered structure that exhibits photochromism bohrium.com.

At present, detailed structural reports on MOFs constructed from this compound with Co(II), Ni(II), Mn(II), Dy(III), Eu(III), or Cd(II) are not extensively documented in the literature.

Influence of Auxiliary Ligands on MOF Topology and Porosity

The introduction of auxiliary ligands, also known as co-ligands or pillars, is a powerful strategy to control the dimensionality and topology of MOFs. These ligands, typically N-donor linkers of varying length and flexibility, can connect metal centers in different ways, leading to a wide range of network structures.

In the case of the zinc(II) coordination polymer synthesized with this compound, the flexible N-donor ligand 1,3-bis(4-pyridyl)propane (bpp) was employed electronicsandbooks.com. The bpp ligands link neighboring zinc ions, expanding the one-dimensional [ZnL]n chains into a corrugated two-dimensional layer electronicsandbooks.com. Another example involves the use of 1,2-bis(4-pyridyl)ethylene (bpe) as an auxiliary ligand with Zn(II) and this compound, resulting in a two-dimensional coordination polymer bohrium.comresearchgate.net. The choice of the auxiliary ligand, including its length, rigidity, and coordination angles, is a critical factor in dictating the final framework topology.

Construction of Coordination Polymers (CPs) and Supramolecular Assemblies

Beyond the realm of porous MOFs, this compound is also instrumental in constructing a variety of coordination polymers and supramolecular assemblies with diverse dimensionalities.

Formation of One-Dimensional (1D), Two-Dimensional (2D), and Three-Dimensional (3D) Networks

The versatility of this compound as a ligand allows for the construction of coordination polymers with controlled dimensionality.

1D Networks: The initial step in the formation of a Zn(II) coordination polymer involves the linking of adjacent Zn2+ ions by the dianion of this compound to form one-dimensional [ZnL]n chains electronicsandbooks.com.

2D Networks: These 1D chains can then be further connected into two-dimensional networks. In the aforementioned Zn(II) polymer, the 1,3-bis(4-pyridyl)propane auxiliary ligands bridge the Zn(II) centers of neighboring 1D chains, resulting in a corrugated 2D layer electronicsandbooks.com. The copper-based MOF, STAM-NMe2, possesses a 2D Kagome lattice topology scispace.com. Another Zn(II) coordination polymer built with the auxiliary ligand 1,2-bis(4-pyridyl)ethylene also forms a 2D layered structure bohrium.com.

3D Supramolecular Structures: While direct covalent bonds may define the 1D and 2D structures, weaker supramolecular interactions can extend these networks into three dimensions. The 2D layers of the Zn(II) coordination polymer are stacked on top of each other and held together by C-H···π interactions, generating a three-dimensional supramolecular architecture electronicsandbooks.com. The dual-pore system of STAM-NMe2 also creates a complex 3D structure scispace.com.

Interactive Data Table: Structural Features of Coordination Polymers with this compound

| Compound Formula | Metal Ion | Auxiliary Ligand | Dimensionality | Network Topology/Structural Features |

| STAM-NMe2 | Cu(II) | None | 2D Layered MOF | Kagome lattice, dual pore system (hydrophilic and hydrophobic) scispace.com |

| [Zn(L)(bpp)·H₂O]n | Zn(II) | 1,3-bis(4-pyridyl)propane (bpp) | 2D Layer -> 3D Supramolecular | 1D [ZnL]n chains linked by bpp into corrugated 2D layers; 3D structure via C-H···π interactions electronicsandbooks.com |

| [Zn(L)(bpe)₂]n | Zn(II) | 1,2-bis(4-pyridyl)ethylene (bpe) | 2D | Layered structure bohrium.com |

Importance of Hydrogen Bonding and π-π Stacking in Supramolecular Organization

In a zinc(II) coordination polymer synthesized with this compound (H₂L) and the flexible N-donor ligand 1,3-bis(4-pyridyl)propane (bpp), the formation of a three-dimensional supramolecular network is driven by C-H···π interactions. electronicsandbooks.com The primary structure consists of one-dimensional [ZnL]n chains formed by the coordination of zinc ions with the carboxylate groups of the 5-(Dimethylamino)isophthalate dianion. These chains are further interconnected by the bpp ligands to form corrugated two-dimensional layers. The supramolecular assembly of these layers is then guided by C-H···π stacking interactions, where hydrogen atoms from the bpp ligands interact with the π-system of the aromatic rings of adjacent layers. electronicsandbooks.com Notably, three distinct C-H···π stacking modes were identified in this complex, with H···π distances of 2.821 Å, 2.852 Å, and 2.91 Å, and C-H···π angles of 145°, 153°, and 161°, respectively. electronicsandbooks.com

Similarly, in other coordination polymers, the presence of coordinated water molecules or other H-bond donors and acceptors can lead to extensive hydrogen-bonding networks. These interactions can link adjacent chains or layers, reinforcing the structure and influencing its stability and properties. For instance, in a two-dimensional zinc(II) coordination polymer material comprising 5-dimethylamino-isophthalic acid and 1,2-bis(4-pyridyl)ethylene, the resulting framework is comprised of pendent Lewis basic pyridyl sites. researchgate.netresearchgate.net

| Interaction Type | Interacting Groups | Significance in Supramolecular Structure |

| C-H···π Interactions | C-H bonds of co-ligands and π-system of aromatic rings | Links 2D layers into a 3D supramolecular network. electronicsandbooks.com |

| Hydrogen Bonding | Coordinated water molecules, carboxylate groups, other H-bond donors/acceptors | Connects and stabilizes adjacent coordination polymer chains or layers. researchgate.netresearchgate.net |

| π-π Stacking | Aromatic rings of isophthalate and co-ligands | Contributes to the overall packing and stability of the crystal structure. |

Design and Tuning of Porous Architectures for Specific Research Objectives

The design and synthesis of porous coordination polymers, or metal-organic frameworks (MOFs), with this compound as a linker are driven by the goal of creating materials with specific pore sizes, shapes, and chemical environments for applications such as catalysis and molecular recognition. The functionalization of the isophthalic acid backbone with a dimethylamino group is a key strategy in tuning the properties of the resulting porous architecture.

A notable example is the synthesis of a copper-based MOF, designated as STAM-NMe₂, which utilizes this compound as the organic linker. scispace.com This material exhibits a Kagome lattice structure and possesses two distinct types of pore systems. The porosity of STAM-NMe₂ was confirmed by nitrogen adsorption measurements, highlighting its potential for applications that rely on a porous structure. The synthesis was achieved via a solvothermal reaction between this compound and copper acetate monohydrate in water at 110 °C. scispace.com

The tuning of porosity in MOFs can be achieved through several strategies. One approach is the careful selection of the metal node and the secondary organic linkers used in conjunction with this compound. For instance, the use of pillaring ligands with different lengths and geometries can systematically vary the interlayer spacing and, consequently, the pore dimensions of the resulting framework.

Another powerful technique for tuning porosity is post-synthetic modification. osti.gov This can involve the exchange of metal ions within the framework or the chemical modification of the organic linkers. osti.govacs.org While not specifically detailed for this compound-based MOFs in the provided information, the principles are broadly applicable. For example, the introduction of different metal ions into an existing framework can alter the framework's flexibility and gas adsorption characteristics. acs.orgnih.gov The N,N-dimethylamino group on the linker could also potentially undergo post-synthetic modification, although this is generally less common than modifications on more reactive functional groups.

The choice of solvent and reaction conditions during the synthesis also plays a crucial role in determining the final structure and porosity of the MOF. These parameters can influence the coordination environment of the metal ions and the self-assembly process of the building blocks, leading to different framework topologies with varying pore characteristics.

| MOF Designation | Metal Node | Organic Linker(s) | Key Structural Feature | Porosity |

| STAM-NMe₂ | Copper | This compound | Kagome lattice, two types of pores | Confirmed by N₂ adsorption scispace.com |

| [Zn(L)(bpp)·H₂O]n | Zinc | This compound, 1,3-bis(4-pyridyl)propane | 2D layers linked by C-H···π interactions | Not explicitly for porosity electronicsandbooks.com |

| [Zn(L)(bpe)₂]n | Zinc | 5-Dimethylamino-isophthalic acid, 1,2-bis(4-pyridyl)ethylene | 2D coordination polymer | Not explicitly for porosity researchgate.netresearchgate.net |

Mr. Thompson,

Thank you for your request for a detailed article on the advanced applications of "this compound."

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of published research specifically detailing the use of this compound in the advanced applications outlined in your request. Searches for its use in Luminescent Metal-Organic Frameworks (LMOFs), lanthanide ion sensitization, Aggregation-Induced Emission (AIE) systems, and as the primary component in chemosensors and biosensors did not yield the specific findings required to construct a scientifically accurate article based on the provided structure.

The available body of research extensively covers a closely related compound, 5-aminoisophthalic acid, for these applications. However, due to your strict requirement to focus solely on this compound and exclude information on other compounds, we are unable to proceed with generating the article as the necessary specific data is not present in the current scientific literature.

We are committed to providing accurate and authoritative content, and in this instance, the foundational research on this compound for the specified topics is not available. Should you be interested in an article on the well-documented applications of its analogue, 5-aminoisophthalic acid, or another related topic, please let us know.

Advanced Applications of 5 Dimethylamino Isophthalic Acid Based Materials in Research

Catalysis Research and Reaction Mechanism Studies

The distinct structural and electronic characteristics of 5-(dimethylamino)isophthalic acid render it a significant building block for creating advanced catalytic materials. The presence of both a dimethylamino group and carboxylate functionalities enables the construction of complex coordination polymers and metal-organic frameworks (MOFs) with customized catalytic abilities.

Catalytic Activity in Ring-Opening Polymerization Reactions

The utility of MOFs based on this compound also includes polymerization catalysis. They have been explored as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides to form biodegradable polymers such as polylactide (PLA). researchgate.net The Lewis acidic metal centers within the MOF structure are thought to be the active sites for these polymerization reactions. researchgate.netclockss.org

Photocatalytic Degradation Studies

In the field of environmental cleanup, MOFs derived from this compound have demonstrated potential as photocatalysts for breaking down organic pollutants. nih.govmdpi.comresearchgate.netcellulosechemtechnol.ro The aromatic nature of the ligand, along with the dimethylamino group, can help in absorbing light and creating electron-hole pairs, which are essential for photocatalytic activity. For instance, certain cobalt-based MOFs have been identified as n-type semiconductors, a property that is key to their photocatalytic capabilities. nih.gov

Studies have shown that MOFs made with a similar ligand, 5-(bis(4-carboxybenzyl)amino)isophthalic acid, are effective in the photocatalytic degradation of dyes under visible light. rsc.org For example, a lead-based MOF with this ligand, which has a bandgap of 2.92 eV, degraded 64.2% of methylene (B1212753) blue after 250 minutes of irradiation. researchgate.net

| Catalyst System | Pollutant | Light Source | Degradation Efficiency | Time | Reference |

| Pb-MOF with 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Methylene Blue | Visible Light | 64.2% | 250 min | researchgate.net |

| CP 2 with 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Methylene Blue | Visible Light | 86.19% | 90 min | researchgate.net |

| CP 3 with 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Methylene Blue | Visible Light | 93.60% | 90 min | researchgate.net |

Lewis Acid Catalysis and Speciation Effects in Metal Carboxylate Systems

The carboxylate groups of this compound readily bond with metal ions, creating metal carboxylate systems that can act as Lewis acid catalysts. wikipedia.orgyoutube.com The type of metal ion and how the ligand coordinates to it are crucial in defining the catalytic properties. acs.org The dimethylamino group can affect the electron density at the metal center, which in turn modifies its Lewis acidity. acs.org

Understanding the different forms (speciation) of these metal carboxylate systems in a solution is key to figuring out the reaction mechanisms. The formation of various coordination complexes can result in different levels of catalytic activity.

Supramolecular Host-Guest Chemistry and Separation Science

The capacity of frameworks based on this compound to create well-defined cavities and channels makes them highly suitable for uses in supramolecular chemistry and separation science. bham.ac.uk The dimensions, form, and chemical nature of the pores can be specifically designed to selectively recognize and separate different guest molecules. researchgate.netresearchgate.net

Design of Host Frameworks for Selective Adsorption and Separation of Guests

A primary focus of research is the creation of host frameworks for selective adsorption. By choosing appropriate metal ions and other organic linkers, it is possible to build MOFs with particular pore sizes and chemical functionalities that can selectively adsorb certain molecules over others. The dimethylamino groups located within the pores can serve as binding sites, which increases the selectivity for specific guest molecules through hydrogen bonding or other non-covalent interactions.

For example, a dysprosium-based MOF using the related 5-aminoisophthalic acid ligand has been synthesized and has shown potential for sensing applications due to its luminescence properties. mdpi.com

| Framework Material | Guest Molecule(s) | Selectivity | Application |

| Dysprosium-based MOF with 5-aminoisophthalic acid | Solvents | Luminescence variation | Chemical Sensing |

Fundamental Studies on Host-Guest Interactions and Binding Affinities

The isophthalic acid framework is a well-established component in the construction of host-guest systems due to its structural rigidity and capacity for forming specific, non-covalent interactions. The introduction of a dimethylamino group at the 5-position can significantly modulate these properties, influencing the binding affinities and selectivity of the host material.

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. These interactions are governed by a variety of non-covalent forces, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The study of these interactions provides fundamental insights into molecular recognition, which is crucial for applications ranging from chemical sensing to drug delivery.

Materials based on isophthalic acid and its derivatives have been shown to act as effective hosts. For instance, isophthalic acid itself is recognized for its outstanding room temperature phosphorescence (RTP) properties and its ability to serve as a host compound in host-guest RTP systems. rsc.org Esters of isophthalic acid, such as dibenzyl isophthalates, have also been investigated as versatile hosts, demonstrating the adaptability of the isophthalic framework. rsc.org

The binding affinity in a host-guest system is quantified by the association constant (K_a). A higher K_a value indicates a stronger interaction between the host and guest. The principles of determining these binding affinities have been extensively studied in various systems, such as those involving Hamilton receptors and cyanurate derivatives, where association constants can range from 10³ to 10⁶ M⁻¹. nih.gov These studies, often conducted using techniques like UV-Vis spectroscopic titrations, provide a blueprint for characterizing the binding properties of new host-guest systems, including those based on this compound.

The incorporation of functional groups onto the isophthalic acid backbone allows for the tuning of the host's electronic and steric properties, thereby altering its binding behavior. While specific binding affinity data for this compound as a host are not extensively documented in the reviewed literature, the principles from related systems suggest that the electron-donating nature of the dimethylamino group would enhance interactions with electron-deficient guest molecules.

Interactions with Biomimetic Systems and Biological Ligand Research

The study of how synthetic molecules interact with biological systems is a cornerstone of modern medicinal chemistry and chemical biology. Biomimetic systems, which are artificial systems that mimic biological environments, provide a valuable tool for these investigations. This compound and its derivatives are of interest in this area due to their potential to act as ligands that can bind to biomacromolecules like proteins and nucleic acids.

Investigation of Ligand-Biomacromolecule Binding Mechanisms

Understanding the mechanism by which a ligand binds to a biomacromolecule is crucial for the rational design of new therapeutic agents and diagnostic probes. These mechanisms are elucidated by studying the thermodynamics and kinetics of the binding event, as well as the structural details of the ligand-biomacromolecule complex.

Studies on substituted isophthalic acids have provided valuable insights into these binding mechanisms. For example, research on the interaction between 5-aminoisophthalic acid and the biomimetic systems cetyltrimethylammonium bromide (CTAB) and bovine serum albumin (BSA) has been conducted. nih.gov These studies utilize techniques such as steady-state absorption and fluorescence spectroscopy to probe the binding interactions. It was found that the amino-functionalized derivative exhibited a comparatively strong binding constant, highlighting the role of the substituent in modulating the binding affinity. nih.gov

Furthermore, competitive inhibition studies using various 5-substituted isophthalic acids against bovine liver glutamate (B1630785) dehydrogenase have shed light on the interactions at an enzyme's active site. nih.gov These studies revealed that isophthalic acid and its derivatives act as competitive inhibitors with respect to L-glutamate. nih.gov A key finding was the presence of an ionizable group at the enzyme's active site with a pKa between 7.4 and 7.8, which interacts with the substituent at the 5-position of the isophthalate (B1238265) ring. nih.gov This demonstrates how the functional group on the ligand directly influences its interaction with a specific residue in the protein's binding pocket.

While direct binding data for this compound with specific biomacromolecules is not prevalent in the reviewed literature, the principles derived from studies on analogous compounds suggest that the dimethylamino group would play a significant role in the binding mechanism, likely through a combination of electronic and steric effects.

Structure-Activity Relationship (SAR) Studies in Biomimetic Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its interaction with a biological target, researchers can develop more potent and selective molecules.

The investigation of 5-substituted isophthalic acids as inhibitors of bovine liver glutamate dehydrogenase serves as a classic example of an SAR study. nih.gov In this research, various substituents (e.g., carboxy, hydroxy, methoxy, fluoro, bromo, cyano, and methyl) were placed at the 5-position of the isophthalic acid core, and their inhibitory activity was measured. nih.gov The study concluded that the extent of inhibition by the derived compounds was not substantially greater than that of the parent isophthalic acid, suggesting that for this particular biological target, these specific substitutions did not dramatically enhance binding affinity. nih.gov However, the study did establish a clear link between the substituent at the 5-position and its interaction with the enzyme's active site. nih.gov

The general principles of SAR are widely applied in drug discovery. nih.gov An effective SAR study can guide the optimization of a lead compound by identifying which functional groups are crucial for activity and which can be modified to improve properties like solubility or reduce toxicity. nih.gov

For this compound, a systematic SAR study would involve comparing its binding and activity to a series of related compounds where the dimethylamino group is altered (e.g., by changing the alkyl chain length or replacing it with other functional groups). The data from such a study would be invaluable for designing novel ligands with tailored affinities for specific biomolecular targets.

Below is an interactive table summarizing the findings from the competitive inhibition study of 5-substituted isophthalic acids with bovine liver glutamate dehydrogenase, which provides a basis for understanding the structure-activity relationships in this class of compounds.

| Compound | Substituent at 5-position | Nature of Inhibition | Target Enzyme |

| Isophthalic acid | -H | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Carboxyisophthalic acid | -COOH | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Hydroxyisophthalic acid | -OH | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Methoxyisophthalic acid | -OCH₃ | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Fluoroisophthalic acid | -F | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Bromoisophthalic acid | -Br | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Cyanoisophthalic acid | -CN | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

| 5-Methylisophthalic acid | -CH₃ | Competitive with L-glutamate | Bovine Liver Glutamate Dehydrogenase |

Data sourced from a competitive inhibition study with bovine liver glutamate dehydrogenase. nih.gov

Q & A

Q. What are the standard protocols for synthesizing coordination polymers using 5-(Dimethylamino)isophthalic acid?

The synthesis typically involves solvothermal methods, where the ligand is reacted with metal salts (e.g., Zn(NO₃)₂ or CuCl₂) in a mixed solvent system (e.g., H₂O/DMF) at 80–120°C for 24–72 hours . Characterization includes single-crystal X-ray diffraction (SCXRD) for structural determination, powder X-ray diffraction (PXRD) for phase purity verification, and thermogravimetric analysis (TGA) to assess thermal stability . For reproducibility, ensure strict control of temperature, solvent ratios, and pH.

Q. What safety precautions are critical when handling this compound in the lab?

Refer to safety data sheets (SDS): Use protective gloves (nitrile), safety glasses, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Spills should be contained with inert absorbents and disposed of as hazardous waste .

Q. Which spectroscopic methods are most effective for characterizing derivatives of this compound?

Q. What are the primary applications of this compound in materials science?

The ligand is used to construct luminescent metal-organic frameworks (MOFs) for chemical sensing (e.g., detecting nitroaromatics) and photocatalysis (e.g., dye degradation) . Its electron-rich dimethylamino group enhances π-π interactions and fluorescence quenching efficiency .

Advanced Research Questions

Q. How can researchers optimize the fluorescence properties of metal complexes derived from this compound?

- Metal Selection : Zn(II) complexes often exhibit stronger fluorescence than Cu(II) due to d¹⁰ configuration reducing non-radiative decay .

- Ligand Functionalization : Introduce electron-donating/withdrawing groups to modulate emission wavelengths. For example, hydroxylmethyl derivatives improve MOF stability .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, C-H···π) to correlate structure-emission relationships .

Q. What strategies resolve discrepancies in crystallographic data for this compound complexes?

- PXRD Validation : Compare experimental and simulated patterns to confirm phase purity .

- Replication Under Controlled Conditions : Vary reaction time/temperature to isolate polymorphs.

- Computational Modeling : Use density functional theory (DFT) to predict stable configurations and compare with SCXRD results .

Q. How do structural modifications of the ligand influence the photocatalytic efficiency of derived MOFs?

- Ligand Functionalization : Adding imidazole co-ligands (e.g., in Ni-MOFs) enhances charge separation and visible-light absorption .

- Metal Cluster Geometry : Tetranuclear clusters improve electron transfer kinetics compared to mononuclear centers .

- Surface Area Optimization : Activate MOFs under vacuum to increase porosity, enhancing dye adsorption capacity .

Q. What experimental approaches validate the stability of this compound complexes under environmental stress?

- TGA-DSC : Assess thermal stability up to 900°C; decomposition temperatures >300°C indicate robustness .

- Solvent Stability Tests : Soak crystals in water/ethanol for 24 hours and re-analyze via PXRD to check structural integrity .

- pH-Dependent Studies : Monitor fluorescence intensity across pH 2–12 to evaluate protonation effects on emission .

Methodological Notes

- Contradiction Management : Conflicting reports on fluorescence quantum yields may arise from solvent polarity or excitation wavelength differences. Standardize measurement conditions (e.g., use integrated spheres for quantum yield calculations) .

- Data Reproducibility : Document synthesis parameters (e.g., ramp rates in solvothermal reactions) meticulously, as minor variations can alter crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.